acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid
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Overview
Description
Acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by its intricate structure, which includes multiple amino groups and acetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid typically involves multiple steps, starting from simpler amino acids and acetic acid derivatives. The process often includes:
Protection of amino groups: To prevent unwanted reactions, amino groups are protected using suitable protecting groups.
Coupling reactions: The protected amino acids are coupled using reagents like carbodiimides or other coupling agents.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Glycine derivatives: Compounds like glycine and its derivatives share structural similarities.
Other amino acid derivatives: Compounds such as alanine derivatives and serine derivatives.
Uniqueness
Acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid is unique due to its specific arrangement of amino groups and acetic acid moieties
Properties
CAS No. |
55033-48-2 |
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Molecular Formula |
C12H24N6O6 |
Molecular Weight |
348.36 g/mol |
IUPAC Name |
acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H20N6O4.C2H4O2/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19;1-2(3)4/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14);1H3,(H,3,4)/t6-;/m0./s1 |
InChI Key |
JBEBGKUWGHTBHG-RGMNGODLSA-N |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
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